2-(2-Chlorophenyl)cyclopentan-1-one

Overview

Description

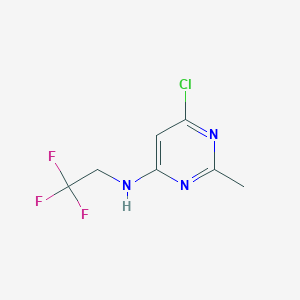

2-(2-Chlorophenyl)cyclopentan-1-one is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 . It appears as a yellow liquid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, cyclohexanone can react with 2-chlorophenyl magnesium bromide, followed by dehydration with an acidic ionic liquid. The resulting alkene can then be oxidized to give a hydroxy ketone intermediate. Imine formation with methylamine and subsequent rearrangement at elevated temperatures can yield the final product .Molecular Structure Analysis

The InChI code for 2-(2-Chlorophenyl)cyclopentan-1-one is 1S/C11H11ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9H,3,5,7H2 . This indicates the presence of a cyclopentanone ring substituted with a 2-chlorophenyl group.Chemical Reactions Analysis

As a ketone, 2-(2-Chlorophenyl)cyclopentan-1-one is likely to undergo typical reactions of carbonyl compounds. These may include nucleophilic addition reactions, condensation reactions, and redox reactions .Scientific Research Applications

Structural Analysis and Chemical Properties

Structural Characteristics : The compound N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, structurally similar to 2-(2-Chlorophenyl)cyclopentan-1-one, exhibits a coplanar arrangement between the amide group and the chlorophenyl group. The cyclopentanone ring in this compound adopts a twist conformation, indicating potential stereochemical implications for similar structures (Yu, Wei, & Zhou, 2008).

Chemical Synthesis and Reactivity : A study on the synthesis of 2-Cycloalkyl-4-chlorophenols, which are related to 2-(2-Chlorophenyl)cyclopentan-1-one, highlights the process of alkylation of p-chlorophenol with cyclopentanol. This study provides insights into the reaction conditions and catalysts that can be utilized in similar chemical syntheses (Ashaduzzaman, Saha, & Saha, 2012).

Potential Medicinal Applications

Bio-isostere in Drug Design : Cyclopentane-1,3-diones, closely related to 2-(2-Chlorophenyl)cyclopentan-1-one, are being explored as potential bio-isosteres for carboxylic acid functional groups in drug design. These compounds show promise in mimicking carboxylic acid functionality, which could be significant for pharmaceutical applications (Ballatore et al., 2011).

Evaluation as a TP Receptor Antagonist : Research evaluating cyclopentane-1,2-diones as surrogates for carboxylic acid groups in thromboxane A2 prostanoid (TP) receptor antagonists indicates potential medicinal applications. This evaluation showcases the functional similarity and potential therapeutic implications of compounds like 2-(2-Chlorophenyl)cyclopentan-1-one (Ballatore et al., 2014).

Photochemical and Catalytic Applications

Photochemical Properties : A study on the photochemical generation and trapping of singlet diradicals derived from cyclopentane structures, similar to 2-(2-Chlorophenyl)cyclopentan-1-one, explores the photochemical behavior of these compounds. This research could be relevant in developing photochemical applications (Abe, Adam, & Nau, 1998).

Catalytic Applications : The study of a novel route to chiral bis-tertiary phosphine ligands using cyclopentane-related structures demonstrates the potential of these compounds in catalysis and synthetic chemistry (Allen et al., 1983).

Safety and Hazards

The compound is classified under GHS07 and carries a warning signal word . Hazard statements include H303 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

2-(2-chlorophenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZOTYDHLWXFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)cyclopentan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)

![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)

![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)

![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)